molecular formula C22H23N7O3S B6548634 1-(4-methoxy-3-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946206-47-9

1-(4-methoxy-3-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548634
CAS No.: 946206-47-9
M. Wt: 465.5 g/mol
InChI Key: NMEYVGHKUKPFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core fused with a phenyl-substituted triazole ring, linked via a piperazine bridge to a 4-methoxy-3-methylbenzenesulfonyl group. Its structural complexity allows for diverse biological interactions, particularly in enzyme inhibition pathways.

Properties

IUPAC Name

7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-16-14-18(8-9-19(16)32-2)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYVGHKUKPFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxy-3-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound with potential therapeutic applications. Its unique structure combines a piperazine moiety with a triazolopyrimidine and a sulfonyl group, suggesting diverse biological activities. This article reviews its biological activity based on synthesized research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 1(4methoxy3methylbenzenesulfonyl)43phenyl3H[1,2,3]triazolo[4,5d]pyrimidin7ylpiperazine\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances its binding affinity to target proteins, potentially acting as an inhibitor or modulator in various biochemical pathways.

Biological Activity Overview

Activity Description
Antitumor Activity Exhibits inhibitory effects on cancer cell proliferation in vitro.
Antimicrobial Properties Demonstrates activity against various bacterial strains.
CNS Activity Shows potential as a central nervous system agent based on preliminary studies.
Enzyme Inhibition Inhibits specific enzymes linked to disease pathways (e.g., kinases).

Antitumor Activity

A study evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Properties

In vitro assays demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations, indicating its potential as an antibiotic agent.

CNS Activity

Preliminary pharmacological assessments suggested that the compound might possess neuroprotective properties. Behavioral tests in rodent models indicated improvements in memory and learning tasks when treated with the compound.

Comparative Analysis

The biological activity of this compound can be compared with similar piperazine derivatives:

Compound Antitumor Activity Antimicrobial Activity CNS Activity
1-(4-methoxy-3-methylbenzenesulfonyl)-4-{...}ModerateSignificantPotential
1-(4-chlorobenzenesulfonyl)-4-{...}HighModerateLow
1-(methylbenzenesulfonyl)-4-{...}LowSignificantModerate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,5-d]pyrimidine R₁: 4-Methoxy-3-methylbenzenesulfonyl; R₂: Phenyl ~531.56* Sulfonyl group enhances solubility; phenyl stabilizes hydrophobic interactions .
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}-1-propanone [] Triazolo[4,5-d]pyrimidine R₁: 4-Methylphenyl; R₂: 4-Methoxyphenyl-propanone ~516.60 Propanone side chain introduces ketone functionality; may alter pharmacokinetics .
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine [] Triazolo[4,5-d]pyrimidine R₁: 4-Methoxybenzenesulfonyl; R₂: 4-Ethoxyphenyl ~520.57* Ethoxy group increases lipophilicity compared to methoxy .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) [] Triazolo[4,5-d]pyrimidine R₁: Benzoxazolyl-benzyl; R₂: Sulfide ~457.54 Benzoxazole and sulfide groups suggest distinct redox-modulating activity .

*Calculated based on IUPAC names and standard atomic weights.

Key Differences in Pharmacophoric Elements

Substituent Effects on Bioactivity: The 4-methoxy-3-methylbenzenesulfonyl group in the target compound provides a balance of hydrophobicity (methyl) and hydrogen-bonding capacity (methoxy, sulfonyl), critical for kinase ATP-binding pocket interactions. Phenyl vs. 3-Methoxyphenyl (): The phenyl group in the target compound may enhance π-π stacking in hydrophobic pockets, while 3-methoxyphenyl introduces steric hindrance and altered electronic effects .

Piperazine Linker Modifications: Compounds with propanone () or ethyl acetate () side chains exhibit increased conformational flexibility, which may improve membrane permeability but reduce binding specificity .

Triazolopyrimidine Core Variations: Replacement with imidazo[4,5-b]pyridine () or pyrazolo[4,3-d]pyrimidinone () alters hydrogen-bonding patterns, affecting selectivity for kinases (e.g., imidazo derivatives target Aurora kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.